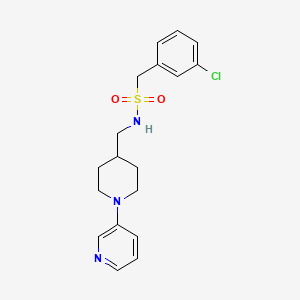

1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide, also known as ML277, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of type 2 diabetes. This compound has been found to activate the Kir6.2/SUR1 channel, which plays a critical role in regulating insulin secretion in pancreatic beta cells.

科学的研究の応用

Kinetics of Elimination Reactions

Research has been conducted on the kinetics of elimination reactions involving methanesulfonic acid derivatives. The elimination reaction kinetics of methanesulfonic acid from certain ethylmethane sulfonate derivatives have been studied, showing a mechanistic shift from unimolecular to bimolecular processes in the presence of strong bases like piperidine, indicating the potential of such compounds for studying reaction mechanisms and kinetics (Kumar & Balachandran, 2008).

Ligand for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been identified as prospective ligands for metal coordination. Their molecular and supramolecular structures suggest potential applications in the development of coordination compounds, with implications for materials science and catalysis (Jacobs, Chan, & O'Connor, 2013).

Structural Analyses

Several studies focus on the structural analysis of methanesulfonamide derivatives, elucidating their molecular conformations, hydrogen bonding patterns, and overall crystal structures. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for their application in various fields including pharmaceuticals and materials science (Gowda, Foro, & Fuess, 2007).

Synthesis and Oxidation Reactions

Research into the synthesis and functionalization of methanesulfonanilides has been conducted, providing insights into the methods for preparing such compounds and their subsequent chemical transformations. These studies highlight the versatility of methanesulfonanilides in organic synthesis, potentially leading to the development of novel compounds with diverse applications (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).

Catalytic Applications

The development of catalytic systems using methanesulfonamide derivatives has been explored, with studies focusing on their use in transfer hydrogenation reactions and as bi-functional catalysts. These applications demonstrate the potential of such compounds in facilitating various chemical reactions, underscoring their importance in catalysis and organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).

特性

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-17-4-1-3-16(11-17)14-25(23,24)21-12-15-6-9-22(10-7-15)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXOJGGLXNLERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)

![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)

![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)